7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-10-8-6(12)1-2-9-7(5)8/h1-4,10H,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVOCDQMDDHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde and Its Analogs
De Novo Synthetic Routes to the Pyrrolo[3,2-b]pyridine Core
The construction of the fused pyrrolo[3,2-b]pyridine ring system can be approached by forming the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) (annulation of the pyridine ring) or by building the pyrrole ring onto a pyridine precursor (annulation of the pyrrole ring).
Strategies Initiating from Pyrrole Precursors
Synthesizing the pyrrolo[3,2-b]pyridine core starting from a pyrrole derivative involves the formation of the fused pyridine ring. These methods often utilize substituted pyrroles that are elaborated to include the necessary atoms for the pyridine ring, followed by a cyclization step.
One common strategy involves a condensation reaction. For instance, a substituted 2-aminopyrrole can serve as a three-atom component that reacts with a three-carbon electrophilic synthon to construct the pyridine ring through a [3+3] cycloaddition strategy. Another approach begins with a 2-substituted pyrrole, which undergoes a Knoevenagel condensation to introduce a side chain. This chain is then chemically manipulated, for example, by converting a carboxylic acid to an azide, which can undergo a Curtius rearrangement and subsequent cyclization to form the pyridine ring. Palladium-catalyzed intramolecular cyclization reactions of appropriately substituted pyrrole-2-carboxamides have also been employed to regioselectively generate fused pyrrolo-pyridines.
Table 1: Selected Synthetic Strategies Starting from Pyrrole Precursors
| Starting Material Type | Key Reactions | Resulting Core |
|---|---|---|
| 2-Aminopyrrole derivative | [3+3] Cycloaddition with a C3 synthon | Pyrrolo[3,2-b]pyridine |
| 2-Substituted Pyrrole | Knoevenagel condensation, Curtius rearrangement, Cyclization | Pyrrolo[3,2-b]pyridine |
Strategies Initiating from Pyridine Precursors
Building the pyrrole ring onto an existing pyridine core is a widely used and versatile approach. Many classical indole (B1671886) syntheses have been adapted for the creation of azaindoles.
The Fischer indole synthesis is a prominent method, where a substituted 2-hydrazinopyridine is reacted with a ketone or aldehyde under acidic conditions. The reaction proceeds through a hydrazone intermediate which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the key step) followed by cyclization and aromatization to yield the pyrrolo[3,2-b]pyridine core.
The Madelung synthesis offers another route, involving the intramolecular cyclization of an N-(2-picolyl)formamide or a related N-acyl-ortho-toluidine analog. A modified Madelung approach can be applied to 2-amino-3-methylpyridines to construct the fused pyrrole ring. Similarly, the Reissert synthesis can be adapted, typically involving the condensation of diethyl oxalate with 2-methyl-3-nitropyridine, followed by reductive cyclization of the resulting pyruvate derivative.
A direct and efficient method for introducing the C3-carbaldehyde functionality involves the formylation of the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole). The Duff reaction, using hexamethylenetetramine in acetic acid, provides a direct route to 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde from the unsubstituted heterocycle.
Table 2: Selected Synthetic Strategies Starting from Pyridine Precursors
| Starting Material | Key Reaction Name/Type | Key Reagents |
|---|---|---|
| 2-Hydrazinopyridine | Fischer Indole Synthesis | Aldehyde/Ketone, Acid catalyst |
| 2-Amino-3-methylpyridine | Modified Madelung Synthesis | Strong base (e.g., NaH, n-BuLi) |
| 2-Methyl-3-nitropyridine | Reissert Synthesis | Diethyl oxalate, Reducing agent (e.g., H₂, Pd/C) |
| 1H-Pyrrolo[3,2-b]pyridine | Duff Reaction | Hexamethylenetetramine, Acetic acid |
Mechanistic Insights into Core Cyclization Reactions
The mechanisms underpinning the formation of the pyrrolo[3,2-b]pyridine core are diverse and dictated by the chosen synthetic route.
In the Fischer indole synthesis , the key mechanistic step is a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. This concerted pericyclic reaction is followed by the loss of ammonia and a final tautomerization step to furnish the aromatic pyrrole ring.
The Vilsmeier-Haack reaction , when applied to substrates like 3-amino-4-methylpyridines, proceeds via formylation of the amino group by the Vilsmeier reagent (a chloromethyleniminium salt). This is followed by a cyclization reaction where the activated methyl group attacks the iminium species, leading to the formation of the pyrrole ring after elimination and aromatization. chemrxiv.org
Palladium-catalyzed cyclizations often involve an oxidative addition of palladium(0) to a C-X bond (where X is a halide), followed by intramolecular carbopalladation onto a tethered alkene or alkyne, and concluding with a reductive elimination or β-hydride elimination step to regenerate the catalyst and form the bicyclic product.
Functionalization and Derivatization at the Carbaldehyde Moiety (C3-position)
The carbaldehyde group at the C3-position is a versatile handle for further molecular elaboration. It can be introduced onto the pre-formed heterocyclic core, often through electrophilic formylation reactions like the Vilsmeier-Haack or Duff reactions. Once installed, the aldehyde can undergo a wide array of chemical transformations.
Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction. wikipedia.org This reaction involves a phosphonium ylide, which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org This method is highly effective for one-carbon homologation and introducing vinyl groups. clockss.orgresearchgate.net
Reductive Amination: This is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine. The reaction proceeds via the initial formation of an imine or iminium ion by reacting the aldehyde with an amine (or ammonia), which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.netmdpi.comresearchgate.netthermofishersci.in This one-pot procedure is highly efficient for forging C-N bonds.
Oxidation and Reduction: Standard functional group transformations can be applied. The aldehyde can be easily oxidized to the corresponding carboxylic acid using mild oxidizing agents like silver oxide (Ag₂O) or potassium permanganate (KMnO₄). Conversely, reduction of the aldehyde with mild reducing agents like sodium borohydride (NaBH₄) yields the primary alcohol, 7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol.
Table 3: Transformations of the C3-Carbaldehyde Group
| Reaction Type | Reagents | Functional Group Conversion |
|---|---|---|
| Wittig Reaction | Ph₃P=CHR (Phosphonium ylide) | -CHO → -CH=CHR |
| Reductive Amination | R¹R²NH, NaBH₄ or NaBH(OAc)₃ | -CHO → -CH₂NR¹R² |
| Oxidation | Ag₂O, KMnO₄, or similar | -CHO → -COOH |
Modifications and Substitutions on the Pyrrole and Pyridine Rings of 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine Analogs
Electrophilic Aromatic Substitution Strategies
The pyrrolo[3,2-b]pyridine nucleus exhibits distinct regions of reactivity towards electrophiles, largely governed by the electronic properties of the fused pyrrole and pyridine rings. The pyrrole ring is inherently electron-rich and thus more activated towards electrophilic aromatic substitution (EAS) compared to the electron-deficient pyridine ring.
For the analogous 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) system, EAS reactions such as halogenation (e.g., iodination with N-iodosuccinimide) and nitration occur preferentially at the C3 position of the pyrrole ring. This regioselectivity is due to the C3 position having the highest electron density and the ability to better stabilize the cationic intermediate (arenium ion) formed upon electrophile attack.
In the case of 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine, the C3-position is already occupied by a carbaldehyde group. The next most reactive site on the pyrrole ring for EAS would typically be the C2 position. The existing C3-carbaldehyde is a deactivating group, which would decrease the reactivity of the pyrrole ring towards further EAS.
The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly electron-donating hydroxyl group at the C7 position would activate the pyridine ring, particularly at the ortho (C6) and para (no para position available) positions, making substitution on the pyridine moiety more feasible than in the unsubstituted parent heterocycle.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling in related scaffolds)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of azaindole cores. rsc.org These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyrrolopyridine framework.
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, has been extensively used for the arylation of azaindole scaffolds. nih.govresearchgate.net An efficient two-step route to a wide range of aza- and diazaindoles starts from chloroamino-N-heterocycles, involving a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acid-catalyzed cyclization. rsc.org This method avoids the need for protecting groups. More recently, a one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles has been developed using a Pd2dba3/SPhos catalyst system, demonstrating the utility of this reaction for selective, multiple arylations.
The Sonogashira cross-coupling , which couples terminal alkynes with aryl or vinyl halides, is another key method for azaindole synthesis. rsc.org This reaction is often followed by a cyclization step to form the pyrrole ring. For instance, 7-azaindole derivatives have been synthesized from 3-alkynyl-2-aminopyridines, which are themselves prepared via Sonogashira coupling, followed by an acid-catalyzed ring closure. nih.gov
The Heck coupling , involving the reaction of an unsaturated halide with an alkene, has also found application in the synthesis of azaindoles, although it is mentioned less frequently than the Suzuki and Sonogashira reactions in this specific context. rsc.orgresearchgate.net While palladium is the most common catalyst for these reactions, the high cost and toxicity of palladium have led to the exploration of more earth-abundant metals like iron for Suzuki-type biaryl couplings.
| Coupling Reaction | Catalyst/Reagents | Application in Azaindole Synthesis | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Organoboron compounds | Arylation at various positions of the azaindole core. | nih.govresearchgate.net |
| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkynes | Formation of alkynylpyridines as precursors for pyrrole ring cyclization. | rsc.orgnih.gov |
| Heck Coupling | Pd catalyst, Alkenes | Functionalization of the azaindole scaffold. | rsc.orgresearchgate.net |
Regioselective Halogenation and Hydroxylation Approaches
The regioselective introduction of functional groups, particularly halogens and hydroxyl groups, is crucial for the further elaboration of the 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde scaffold.
Regioselective Halogenation: The halogenation of azaindoles can be directed to specific positions on the heterocyclic core. For instance, a mild and efficient method for the regioselective 3-bromination of various azaindoles and diazaindoles has been developed using copper(II) bromide in acetonitrile (B52724) at room temperature. Enzymatic halogenation offers an environmentally benign alternative. The RebH enzyme variant 3-LSR has been shown to catalyze the bromination of indole and azaindole derivatives at the C3 position. nih.gov Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles has also been achieved using 1,2-dichloroethane as the chlorinating agent, providing ortho-chlorinated products. nih.gov
Regioselective Hydroxylation: Direct regioselective hydroxylation of the 7-azaindole core is less commonly reported. Much of the synthetic focus is on functionalizing other positions of the ring system. However, regioselective functionalization at other positions can be a stepping stone to introducing a hydroxyl group. For example, the directed metalation of N-protected 7-azaindoles can achieve regioselective substitution at the C2 and C6 positions. rsc.org While direct hydroxylation is not explicitly detailed, these methods provide a handle for subsequent conversion to a hydroxyl group. Enzymatic approaches, such as those using P450 monooxygenases, have shown promise for regioselective and enantioselective hydroxylation of propargylic C-H bonds, although their application to the direct hydroxylation of the pyrrolopyridine core has not been extensively explored.
| Reaction | Reagent/Catalyst | Position of Functionalization | Reference |
|---|---|---|---|
| Bromination | Copper(II) bromide | C3 | |
| Enzymatic Bromination | RebH variant 3-LSR | C3 | nih.gov |
| Chlorination | Rh catalyst, 1,2-dichloroethane | ortho to N-H | nih.gov |
| Directed Metalation | LDA | C2 and C6 | rsc.org |
Cascade Reactions and Multi-Component Methodologies for Pyrrolopyridine Synthesis
Cascade reactions and multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex heterocyclic systems like pyrrolopyridines from simple starting materials in a single pot. These methods are characterized by high atom economy and bond-forming efficiency.
A variety of MCRs have been developed for the synthesis of pyrrole derivatives, which can be adapted for pyrrolopyridine synthesis. For example, a two-step process for the synthesis of polycyclic pyrrolopyridine derivatives has been reported, where the first step is a multicomponent reaction to form 1,5-diketones.
Cascade reactions often involve a sequence of intramolecular events to build the heterocyclic core. A one-pot method for the synthesis of polysubstituted pyrrolo[3,4-d]pyridazinones involves a cascade of thermal in situ pyrrole formation followed by nucleophilic addition and intramolecular cyclization. Another example is the Pd(II)-catalyzed dual N-H/C annulative-cyclization of β-ketodinitriles and buta-1,3-diynes to construct furo[2,3-b]pyrrolo[2,3-d]pyridines, where three heterocyclic rings are formed concurrently. The Ugi-Zhu three-component reaction has been combined with a cascade sequence (intermolecular aza Diels–Alder cycloaddition/intramolecular N-acylation/decarboxylation/dehydration) to synthesize fluorinated-pyrrolo[3,4-b]pyridin-5-ones. rsc.org
Stereoselective Synthesis of Chiral 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine Derivatives
The development of stereoselective methods to produce chiral pyrrolopyridine derivatives is of great interest for pharmaceutical applications. While the stereoselective synthesis of this compound itself is not widely documented, general strategies for the enantioselective synthesis of chiral pyridines and related scaffolds can be considered.
One approach involves the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents, which provides access to a wide range of alkylated chiral pyridines with excellent enantioselectivity. This methodology could potentially be adapted to introduce a chiral center on a side chain of the pyrrolopyridine core.
Another strategy focuses on the synthesis of chiral azaindolines, which are precursors to azaindoles. A two-step synthesis of chiral N-Boc 7-azaindolines from commercially available pyridines has been developed. Introducing chirality at the 2-position of the azaindoline ring is a key feature of this method.
Furthermore, iridium-catalyzed intramolecular asymmetric allylic dearomatization reactions have been used for the highly efficient synthesis of chiral five-membered aza-spiroindolenines, which can then undergo stereoselective migration reactions. nih.gov While not a direct synthesis of the target scaffold, these advanced methods highlight the potential for creating complex chiral architectures within the broader class of indole and azaindole derivatives.
Advanced Characterization and Analytical Research Techniques for 7 Hydroxy 1h Pyrrolo 3,2 B Pyridine Derivatives
High-Resolution Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.org For a derivative of the 1H-pyrrolo[3,2-b]pyridine core, the ¹H NMR spectrum would reveal distinct signals for each proton in the aromatic rings and the aldehyde functional group. researchgate.net The chemical shifts (δ) are influenced by the electron density around the nucleus, while spin-spin coupling patterns provide information about adjacent protons, helping to establish the substitution pattern on the bicyclic ring system. nih.govnih.gov
Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the quaternary carbons within the fused ring system and the carbonyl carbon of the aldehyde group, which typically appears in the downfield region of the spectrum (around 185-195 ppm). rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.2 | 185.0 - 195.0 |
| Pyrrole (B145914) N-H | 11.0 - 12.5 | - |
| H-2 | 8.0 - 8.5 | 130.0 - 135.0 |
| H-5 | 7.0 - 7.5 | 115.0 - 120.0 |
| H-6 | 7.5 - 8.0 | 125.0 - 130.0 |
| C-3 | - | 120.0 - 125.0 |
| C-3a | - | 140.0 - 145.0 |
| C-4a | - | 145.0 - 150.0 |
| C-7 | - | 155.0 - 160.0 |
| C-7a | - | 110.0 - 115.0 |
Note: Predicted values are based on data from analogous heterocyclic structures.
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). nih.govbeilstein-journals.org This allows for the unambiguous determination of the compound's molecular formula, a crucial piece of data for confirming its identity. rsc.org The calculated exact mass for C₈H₆N₂O ([M+H]⁺) is 147.0553, and an experimental HRMS result matching this value to within a few parts per million (ppm) would strongly support the proposed structure. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Calculated Monoisotopic Mass [M+H]⁺ | 147.0553 Da |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, while a sharp band around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the pyrrole ring. beilstein-journals.org The presence of the aldehyde is confirmed by a strong C=O stretching absorption typically found between 1680-1700 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. mu-varna.bg The fused aromatic pyrrolopyridine ring system constitutes a significant chromophore. One would expect to observe distinct absorption maxima (λ_max) in the UV region, corresponding to π-π* transitions within this conjugated system. researchgate.net The exact position of these maxima can be influenced by solvent polarity and the electronic nature of the substituents.
Table 3: Characteristic IR Absorption Bands and Expected UV-Vis Maxima
| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | O-H stretch (hydroxyl) | 3200 - 3600 |
| IR | N-H stretch (pyrrole) | 3300 - 3500 |
| IR | C=O stretch (aldehyde) | 1680 - 1700 |
| IR | C=C / C=N stretch (aromatic) | 1500 - 1600 |
Advanced Chromatographic Techniques for Purification and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from reaction impurities and for performing accurate quantitative measurements.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of synthesized compounds and for quantitative analysis. pensoft.net A reversed-phase HPLC method, typically employing a C18 stationary phase, is commonly used for analyzing polar aromatic compounds. nih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp peak shapes. cipac.org
Purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all peaks detected at a specific UV wavelength. For quantification, a calibration curve is constructed by analyzing standards of known concentration. uci.edu
Table 4: Typical HPLC Parameters for Analysis of Pyrrolopyridine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% B to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV Diode Array Detector (DAD) at λ_max |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it highly valuable in research and development settings where throughput is critical. nih.gov A method developed for HPLC can often be transferred to a UPLC system with adjustments to the flow rate and gradient time to leverage its advantages. unito.it UPLC is particularly useful for analyzing complex reaction mixtures or for high-throughput screening campaigns involving pyrrolopyridine derivatives. cipac.org The higher peak capacity of UPLC allows for better separation of closely eluting impurities, providing a more accurate assessment of compound purity.
X-ray Crystallography for Definitive Structural Determination
The insights gained from X-ray crystallography are foundational for confirming the stereochemistry and constitution of newly synthesized derivatives. For instance, in the structural analysis of related heterocyclic compounds, X-ray diffraction has been pivotal. While a specific crystallographic study for this compound is not widely available, the examination of analogous structures, such as 7-azaindole (B17877) derivatives, provides a clear indication of the utility of this technique.
A study on 7-azaindole-3-carboxaldehyde, a closely related compound, utilized X-ray crystallography to elucidate its molecular structure. acs.org Similarly, detailed crystallographic data has been reported for other substituted 1H-pyrrolo[2,3-b]pyridine derivatives, offering a framework for what can be expected for the title compound. nih.gov
For example, the crystal structure of 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine was determined to be monoclinic with the space group P21/c. nih.gov The analysis revealed crucial details about the dihedral angle between the pyrrolopyridine system and the trimethoxyphenyl group, as well as the presence of intermolecular hydrogen bonds that form inversion dimers. nih.gov Such information is vital for understanding the solid-state packing and intermolecular interactions of these molecules.
Below are representative data tables that showcase the type of information obtained from X-ray crystallographic studies of related heterocyclic compounds.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine nih.gov | 7-hydroxy-6-methyl-7,6-borazarothieno[3,2-c]pyridine scispace.com |
| Empirical Formula | C₁₆H₁₆N₂O₃ | C₇H₇BN₂OS |
| Formula Weight | 284.31 | 181.0 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 7.6283 (9) | 7.732 (4) |
| b (Å) | 10.1745 (4) | 10.059 (4) |
| c (Å) | 18.604 (2) | 11.946 (6) |
| β (°) | 104.778 (6) | 124.56 (6) |
| Volume (ų) | 1396.2 (2) | 764.4 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.35 | 1.57 |
| Radiation type | Cu Kα | Not Specified |
| Temperature (K) | 193 | Not Specified |
| Final R indices [I > 2σ(I)] | R1 = 0.045 | R = 0.080 |
Table 2: Selected Bond Lengths and Angles for a Related Pyrrolopyridine Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| N1—H1⋯N7i | 3.061 (2) |
| N1—H1 | 0.95 |
| H1⋯N7i | 2.12 |
| Dihedral Angle (trimethoxyphenyl to pyrrolopyridine) | 10.04 (7) |
Data for 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine nih.gov
The definitive structural data obtained from X-ray crystallography is paramount for validating molecular modeling studies and for providing a solid foundation for structure-activity relationship (SAR) analyses. The precise atomic coordinates allow for a detailed understanding of how these molecules might interact with biological targets.
Biological and Mechanistic Investigations of 7 Hydroxy 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde Derivatives
Identification and Validation of Molecular and Cellular Targets
Derivatives of the 1H-pyrrolo[3,2-b]pyridine core and its isomers have been identified as potent modulators of various biological targets, including kinases and enzymes, which are crucial in cellular signaling and disease progression.
The azaindole framework is a well-established scaffold for the development of kinase inhibitors. Research has demonstrated that derivatives of pyrrolopyridine can selectively target a range of kinases involved in oncogenesis.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers. An integrated virtual screening study identified a derivative of octahydropyrrolo[3,2-b]pyridin, named Asinex-5082, as a highly selective Type I inhibitor of FGFR3. nih.gov Molecular dynamics simulations revealed that this compound exhibits a larger binding free energy with FGFR3 (-39.3 kcal/mol) compared to the reference drug Erdafitinib (-29.9 kcal/mol), while notably not binding to the vascular endothelial growth factor receptor 2 (VEGFR2), suggesting high selectivity. nih.gov This selectivity is attributed to its ability to fit into the ATP-binding pocket of FGFR3 in its DFG-in conformation. nih.gov
Furthermore, studies on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have yielded potent pan-FGFR inhibitors. rsc.orgnih.gov One such derivative, compound 4h , demonstrated significant inhibitory activity against multiple FGFR isoforms with low nanomolar efficacy. rsc.orgnih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Source |
| 4h | FGFR1 | 7 | rsc.orgnih.gov |
| FGFR2 | 9 | rsc.orgnih.gov | |
| FGFR3 | 25 | rsc.orgnih.gov | |
| FGFR4 | 712 | rsc.orgnih.gov |
Phosphoinositide 3-kinases (PI3K), Spleen Tyrosine Kinase (SYK), SGK-1 Kinase, and mTOR Kinase Inhibition: While the broader class of azaindole derivatives has been investigated for wide-ranging kinase inhibition, specific inhibitory activities of 1H-pyrrolo[3,2-b]pyridine derivatives against PI3K, SYK, SGK-1, and mTOR are not extensively documented in the reviewed scientific literature. However, it is known that resistance mechanisms to FGFR inhibitors can involve the activation of the PI3K-mTOR pathway, suggesting a rationale for developing dual-target inhibitors. nih.gov
Other Kinase Targets: The versatility of the azaindole scaffold is highlighted by "meriolins," a class of compounds derived from a 3-(pyrimidin-4-yl)-7-azaindole core, which is isomeric to the 1H-pyrrolo[3,2-b]pyridine structure. Meriolins are potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. aacrjournals.orgnih.gov They have shown enhanced selectivity for CDKs compared to related marine natural products. aacrjournals.orgnih.gov
While kinase inhibition is a primary focus, the therapeutic potential of this scaffold extends to other enzyme targets. However, specific studies detailing the inhibition of Enoyl-acyl carrier protein reductase (InhA), Dihydrofolate Reductase (DHFR), Nitrile Reductase QueF, or DNA Gyrase by derivatives of 1H-pyrrolo[3,2-b]pyridine are not prominently featured in available research.
The ability of small molecules to modulate receptor activity is a cornerstone of pharmacology. Currently, there is a lack of specific research data on the direct binding and modulation of AMPA receptors by derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold.
NQO1 is a crucial enzyme in cellular defense against oxidative stress. The induction of NQO1 by derivatives of 1H-pyrrolo[3,2-b]pyridine has not been a significant focus of published research to date.
Elucidation of Biological Pathways and Cellular Processes
The interaction of 1H-pyrrolo[3,2-b]pyridine derivatives with their molecular targets translates into measurable effects on cellular behavior, particularly the fundamental processes of cell growth and programmed cell death.
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated significant antiproliferative activity, particularly against cancer cell lines. A study focused on diarylurea and amide derivatives of this core structure reported potent activity against the A375 human melanoma cell line. nih.gov Notably, compounds Ir and It , which feature 5-benzylamide substituted 4'-amide moieties, were identified as the most potent derivatives in this series. nih.gov
Research into the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold further supports the anticancer potential of this compound class. One derivative, 10t , exhibited potent antiproliferative effects across several cancer cell lines. tandfonline.comnih.gov Mechanistic studies showed that this compound disrupts tubulin polymerization, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis. tandfonline.comnih.gov
| Compound | Cell Line | IC₅₀ (µM) | Effect | Source |
| 10t | HeLa (Cervical Cancer) | 0.12 | G2/M Arrest, Apoptosis | tandfonline.comsemanticscholar.org |
| SGC-7901 (Gastric Cancer) | 0.15 | G2/M Arrest, Apoptosis | tandfonline.comsemanticscholar.org | |
| MCF-7 (Breast Cancer) | 0.21 | G2/M Arrest, Apoptosis | tandfonline.comsemanticscholar.org |
Similarly, the FGFR inhibitor 4h , based on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov The meriolin class of CDK inhibitors also demonstrates strong pro-apoptotic properties in various leukemia and lymphoma cell lines, often with nanomolar IC₅₀ values. nih.govresearchgate.netmdpi.com Meriolins can trigger the intrinsic mitochondrial death pathway, leading to the activation of caspases and apoptosis. mdpi.com
Inhibition of Cell Migration and Invasion (in vitro models)
Derivatives of the pyrrolopyridine scaffold have demonstrated notable capabilities in hindering cancer cell migration and invasion, key processes in tumor metastasis. Although research on the specific pyrrolo[3,2-b]pyridine isomer is not widely available, studies on related isomers like 1H-pyrrolo[2,3-b]pyridine highlight the anti-metastatic potential of this compound class.
In in vitro assays, which simulate cellular processes in a controlled laboratory setting, certain derivatives have shown significant effects. For example, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov Similarly, another analog from this family, compound 16h , potently suppressed the migration of A549 lung cancer cells. nih.gov These studies typically employ methods like the wound-healing assay or the transwell migration assay to quantify the extent to which these compounds can impede the movement of cancer cells. The results suggest that the pyrrolopyridine core can serve as a valuable template for developing novel anti-cancer agents that specifically target metastasis. rsc.orgnih.gov
| Compound | Scaffold | Cell Line | Biological Effect |
|---|---|---|---|
| 4h | 1H-pyrrolo[2,3-b]pyridine | 4T1 (Breast Cancer) | Significant inhibition of cell migration and invasion |
| 16h | 1H-pyrrolo[2,3-b]pyridine | A549 (Lung Cancer) | Potent suppression of cell migration |
Effects on Virulence Factors and Biofilm Formation (in vitro antimicrobial studies)
The rise of antibiotic resistance has spurred research into alternative antimicrobial strategies, including the targeting of bacterial virulence and biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Pyrrolopyridine derivatives have emerged as promising agents in this area.
Studies on pyrrole-containing compounds have shown they can inhibit biofilm formation by interfering with bacterial communication systems known as quorum sensing (QS). nih.gov By disrupting QS, these compounds can decrease the production of essential virulence factors and biofilm components like pyocyanin (B1662382) and rhamnolipids in pathogens such as Pseudomonas aeruginosa. nih.gov For instance, certain 3-amino-2-oxazolidinone (B196048) derivatives have been shown to reduce biofilm formation by P. aeruginosa by up to 40.3%. nih.gov This anti-virulence approach weakens the bacteria, making them more susceptible to conventional antibiotics and the host's immune system, without exerting direct bactericidal pressure that can lead to resistance. nih.gov
Mechanistic Studies of Antiviral Activity (e.g., Anti-HIV-1 Integrase Activity)
A significant area of investigation for hydroxylated pyrrolopyridine derivatives has been their potential as antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). The mechanism of action for many of these compounds involves the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov
Bicyclic hydroxy-1H-pyrrolopyridine-triones, which are structurally related to the 7-hydroxy-1H-pyrrolo[3,2-b]pyridine core, have been identified as a potent family of HIV-1 integrase inhibitors. nih.govnih.gov Mechanistic studies have shown that these analogs exhibit low micromolar inhibitory potencies and are selective for the strand transfer (ST) reaction over the 3'-processing step of integration. nih.govnih.gov
A key advantage of these compounds is their efficacy against viral strains that have developed resistance to existing drugs like raltegravir. A representative inhibitor, 5e , maintained most of its inhibitory power against major raltegravir-resistant integrase mutants, including G140S/Q148H, Y143R, and N155H. nih.govnih.gov In antiviral assays, compound 5e was significantly less affected by these resistance mutations compared to raltegravir, highlighting the potential of this scaffold to overcome clinical resistance challenges. nih.govnih.gov
| Compound | Target | Activity (IC50, µM) | Selectivity |
|---|---|---|---|
| 5e (Bicyclic hydroxy-1H-pyrrolopyridine-trione) | Wild-Type HIV-1 Integrase | 0.89 (Strand Transfer) | Selective for Strand Transfer over 3'-Processing |
| G140S/Q148H Mutant | 1.2 | ||
| Y143R Mutant | 2.4 | ||
| N155H Mutant | 1.1 |
Structure-Activity Relationship (SAR) Studies of 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. For the pyrrolopyridine (azaindole) family, SAR studies have been instrumental in optimizing potency and selectivity across various therapeutic targets.
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of pyrrolopyridine derivatives can be finely tuned by altering the substituents on the core scaffold. The nature, position, and electronic properties of these substituents play a decisive role.
For instance, in a series of pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, it was observed that para-disubstituted compounds on the central phenyl ring were more potent than the corresponding meta-disubstituted derivatives. nih.gov In another study on 7-azaindole (B17877) based CDK9/CyclinT inhibitors, the electronegativity of the substituent on a phenyl ring was found to be crucial; a more electronegative atom at the para position (F > OCH₃ > CH₃) led to better inhibitory activity. researchgate.net However, this effect could be outweighed by the molecular weight of the substituent, as larger, highly electronegative groups resulted in poor activity. researchgate.net
In the context of anti-HIV-1 agents based on the 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, the ester substituent at position 4 and the distance between the pyrrolopyridine core and an attached phenyl ring were both found to significantly influence antiviral potency. nih.govmdpi.com
| Scaffold | Target | Favorable Substituent Feature | Unfavorable Substituent Feature |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Para-disubstitution on phenyl ring | Meta-disubstitution on phenyl ring |
| 7-Azaindole | CDK9/CyclinT | Small, electronegative groups (e.g., F) at para-position | Large, bulky groups |
| Pyrrolo[3,4-c]pyridine | HIV-1 | Optimal linker length between scaffold and phenyl ring | - |
Scaffold Modifications and Resulting Biological Activity Profiles
Modifying the central pyrrolopyridine ring system, a strategy known as scaffold hopping, has proven effective in discovering new inhibitors with improved properties. This approach involves replacing the core structure with a different, but structurally related, scaffold while aiming to retain or enhance binding affinity and selectivity. mdpi.com
The 7-azaindole framework is considered a "privileged scaffold" because it can form key bidentate hydrogen bonds with the hinge region of many protein kinases, making it a versatile starting point for inhibitor design. nih.gov In the development of PI3K inhibitors, replacing a quinoline (B57606) fragment with the 7-azaindole scaffold led to a novel series of potent compounds that formed two crucial hydrogen bonds with the Val882 residue in the kinase's active site. nih.gov
Similarly, in the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, fragments from the marketed drug Pexidartinib, which contains a pyrrolo[2,3-d]pyridine core, were hybridized onto a pyrrolopyrimidine scaffold. mdpi.com This molecular hybridization and scaffold hopping approach successfully generated new lead compounds with potent inhibitory activity. mdpi.com These examples demonstrate that the pyrrolopyridine core can be effectively modified or replaced with bioisosteric rings to develop new classes of biologically active molecules. mdpi.comnih.govnih.gov
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity, as molecular targets like enzymes and receptors are chiral. mdpi.com For chiral compounds, different stereoisomers can exhibit vastly different potency, pharmacokinetics, and target-binding interactions. mdpi.com
While specific stereochemical studies on this compound are not extensively documented, the principles are well-established for related heterocyclic structures. For example, in nature-inspired compounds, only isomers with a specific stereochemistry, such as the (5S, αS) configuration, displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to the specific uptake mechanisms mediated by amino acid transport systems. mdpi.com Such findings underscore that even minor changes in the 3D orientation of functional groups on a pyrrolopyridine-related scaffold can lead to significant differences in biological outcomes, affecting everything from target binding to membrane permeability. mdpi.com
Preclinical In Vivo Mechanistic Investigations (e.g., Pharmacodynamic Studies in Animal Models, excluding clinical outcomes)
There is currently no published data from preclinical in vivo studies investigating the pharmacodynamics or mechanism of action of this compound in animal models. Research on related structures, such as 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, has shown effects in xenograft tumor models, specifically a reduction in malonyl-CoA concentrations. nih.gov However, these findings cannot be extrapolated to the title compound due to differences in their chemical structures. Therefore, information regarding the in vivo mechanistic profile of this compound remains unavailable.
Investigations into Biological Safety (Preclinical, e.g., lack of cytotoxicity to VERO cells)
Investigations into the preclinical biological safety of this compound, including cytotoxicity assessments against cell lines such as VERO, have not been reported in the available scientific literature. While studies on other heterocyclic compounds, including some 7H-pyrrolo[2,3-d]pyrimidine derivatives, have included evaluations of cytotoxicity, this information is not applicable to the specific compound of interest. nih.govscienceopen.com As a result, there is no data to present regarding the preclinical safety profile of this compound.
Computational and Theoretical Chemistry Approaches
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its parent scaffold, 7-azaindole (B17877), docking studies are crucial for predicting binding affinities and modes of interaction with various protein targets. These studies have been instrumental in identifying potential therapeutic applications, particularly in oncology and infectious diseases. researchgate.net
Research on related 7-azaindole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have elucidated the binding modes of these compounds within the active sites of enzymes such as Tropomyosin receptor kinase A (Trk A), DEAD-box helicase 3 (DDX3), and various protein kinases like CDK9/CyclinT and Haspin. ingentaconnect.comnih.govnih.gov In a study targeting Trk A, a key player in cancer cell proliferation, the most and least active 7-azaindole derivatives were docked into the protein's active site (PDB ID: 4aoj) to understand the structural basis of their inhibitory activity. ingentaconnect.comresearchgate.net Similarly, a novel 7-azaindole derivative was designed to fit within the adenosine-binding pocket of DDX3 (PDB ID: 2I4I), where it was found to interact with key residues Tyr200 and Arg202 through π-interactions and hydrogen bonds, achieving a strong docking score of -7.99 kcal/mol. nih.gov Another study identified a 7-azaindole derivative as a promising anticancer agent by screening it against colony-stimulating factor 1 receptor (CSF-1R). researchgate.net
These computational predictions are vital for structure-based drug design, allowing for the rational modification of the this compound structure to enhance its binding affinity and selectivity for a specific target.
Table 1: Examples of Molecular Docking Studies on 7-Azaindole Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Therapeutic Area |
|---|---|---|---|
| Tropomyosin receptor kinase A (Trk A) | 4aoj | Not specified | Cancer |
| DEAD-box helicase 3 (DDX3) | 2I4I | Tyr200, Arg202 | Cancer, Viral Infections |
| SARS-CoV-2 Spike/hACE2 Interface | Not specified | ASP30, ASN33 (hACE2); LYS417, TYR453 (S1-RBD) | COVID-19 |
| Decaprenylphosphoryl-d-ribose 2'-epimerase (DprE1) | Not specified | Not specified | Tuberculosis |
| Colony-Stimulating Factor 1 Receptor (CSF-1R) | Not specified | Not specified | Cancer |
| Haspin Kinase | Not specified | Not specified | Cancer |
| Cyclin-Dependent Kinase 9 (CDK9/CyclinT) | Not specified | Not specified | Cancer |
| Tubulin (Colchicine Site) | Not specified | Thrα179, Asnβ349 | Cancer |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules like this compound. These calculations provide fundamental insights into the molecule's properties that govern its chemical behavior and interactions.
Studies on the 7-azaindole scaffold using DFT have been performed to compute various electron spectra, including UV absorption, valence ionization, and core ionization. mdpi.com Geometry optimization is typically the first step, and for 7-azaindole, the B3LYP/6-31G(d) level of theory has shown excellent agreement with experimental data. mdpi.com Such calculations reveal that the nitrogen atom in the pyridine (B92270) ring acts as both a π and σ acceptor, while the pyrrole (B145914) ring functions as a π donor and σ acceptor, which influences the molecule's reactivity. researchgate.net
DFT has also been used to study the chemical properties of fluorescent 7-azaindole N-linked 1,2,3-triazole derivatives. rsc.org Key properties such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) were calculated at the B3LYP/6-311G(d,p) basis set level. rsc.org These descriptors are crucial for understanding the kinetic stability and reactivity of the molecule, providing a theoretical basis for its potential applications.
Table 2: Calculated Quantum Chemical Properties for a 7-Azaindole Derivative
| Property | Description | Relevance |
|---|---|---|
| Chemical Potential (μ) | The tendency of an electron to escape from the system. | Indicates the molecule's reactivity in charge transfer processes. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A measure of the molecule's stability and reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the electrophilic nature of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide a dynamic picture of its conformational flexibility and the stability of its interactions with biological targets.
MD simulations have been applied to 7-azaindole derivatives to validate the stability of ligand-protein complexes predicted by molecular docking. In a study targeting the SARS-CoV-2 spike-hACE2 protein interaction, MD simulations revealed that a derivative, ASM-7, could stably bind to the interface, forming strong, persistent non-covalent interactions with key residues. nih.gov The simulations showed that the 7-azaindole group formed a stable hydrogen bond with ASP30 of hACE2 during 98% of the simulation time, highlighting the stability of this interaction. nih.gov These simulations can also reveal how the binding of a ligand induces conformational changes in the target protein, affecting its function. nih.gov
Furthermore, MD simulations have been used to investigate the distribution and localization of 7-azaindole within a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, which is relevant for understanding membrane permeability and interactions. researchgate.net Such studies are crucial for predicting the pharmacokinetic properties of potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 7-azaindole class of molecules, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. ingentaconnect.comnih.gov
These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. In a study on 7-azaindole derivatives as Trk A inhibitors, robust CoMFA and CoMSIA models were developed. ingentaconnect.comresearchgate.net The models showed high conventional determination coefficients (R²) of 0.98 and leave-one-out cross-validation coefficients (Q²) of 0.51 and 0.64, respectively, indicating good internal predictability. ingentaconnect.com The external predictive ability was confirmed with a test set, yielding predicted determination coefficients (R² test) of 0.74 and 0.80. ingentaconnect.com
The contour maps generated from these models provide a visual representation of how different structural features (steric, electrostatic, hydrophobic fields) influence biological activity. This information offers valuable guidelines for designing more potent derivatives of this compound. nih.gov
Table 3: Statistical Parameters of a 3D-QSAR Study on 7-Azaindole Derivatives
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R² test (External validation) | Number of Components |
|---|---|---|---|---|
| CoMFA | 0.51 | 0.98 | 0.74 | 4 |
| CoMSIA | 0.64 | 0.98 | 0.80 | 4 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dergipark.org.tr Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases (virtual screening) to identify new compounds that possess the required features and are therefore likely to be active. nih.govdovepress.com
This approach has been applied to the 7-azaindole scaffold to discover novel inhibitors for various targets. For example, a structure-based pharmacophore model was generated for inhibitors of Decaprenylphosphoryl-d-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net This model was then used to screen for new azaindole derivatives with potential anti-tuberculosis activity. nih.gov The process involves analyzing the interaction points between the target protein and known ligands to define key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.net
Virtual screening campaigns based on pharmacophore models of 7-azaindole derivatives have successfully identified novel hit compounds for targets such as Monopolar spindle 1 (MPS1) kinase, demonstrating the power of this approach to accelerate the discovery of new therapeutic agents. researchgate.net
Emerging Applications and Future Research Directions
Development of Chemical Probes and Tools for Fundamental Biological Research
The inherent photophysical properties of the 4-azaindole (B1209526) core make it an attractive chromophore for the development of chemical probes. guidechem.com These tools are essential for studying biological processes, protein structure, and dynamics at the molecular level.
Researchers have investigated the fluorescence properties of 4-azaindole, noting its potential as a probe to explore protein and peptide structure. rsc.orgnih.gov The compound exhibits distinct fluorescence emission spectra depending on its protonation state. The protonated form of 4-azaindole has a fluorescence emission maximum at 415 nm, while its tautomer, formed under basic conditions, emits at 480 nm. rsc.orgnih.gov This sensitivity to the local environment can be exploited to report on changes within biological systems.
The 3-carbaldehyde group on the title compound serves as a crucial synthetic handle. It can be readily modified to attach the 4-azaindole scaffold to other molecules of interest, such as peptides, nucleic acids, or specific ligands, to create highly targeted probes. Future research could focus on synthesizing fluorescent probes derived from 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde to investigate enzyme activity, receptor binding, or cellular imaging applications.
Exploration of Novel Bioactive 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine Derivatives with Enhanced Properties
The 4-azaindole scaffold is a cornerstone in the design of inhibitors for various protein kinases and other biological targets implicated in diseases like cancer, inflammation, and neurological disorders. guidechem.comchemimpex.comdntb.gov.ua The introduction of a nitrogen atom into the indole (B1671886) ring system can improve physicochemical properties such as solubility and metabolic stability, and enhance binding affinity to target proteins. pharmablock.com
Numerous studies have detailed the structure-activity relationships (SAR) of 4-azaindole derivatives:
TGFβRI Inhibitors: A series of 3-pyridyl substituted 4-azaindoles were identified as potent and selective inhibitors of the Transforming Growth Factor-beta Receptor 1 (TGFβRI) kinase, a target in immuno-oncology. nih.govacs.org Optimization of this series led to orally bioavailable compounds that demonstrated significant antitumor efficacy when combined with anti-PD-1 antibodies in preclinical models. nih.gov
p38 MAP Kinase Inhibitors: The 4-azaindole scaffold was designed to target p38 MAP kinase, an enzyme involved in inflammatory responses. The 4-aza nitrogen was crucial for establishing a key hydrogen bond in the ATP binding site, leading to potent inhibitors with low nanomolar IC₅₀ values. acs.org SAR studies explored substitutions on the pyrrole (B145914) nitrogen to reduce crystallinity and improve poor aqueous solubility. acs.org
Anti-TB Agents: A class of 1,4-azaindoles showed potent activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme. nih.govnih.gov Extensive SAR optimization was performed to improve potency, reduce metabolic clearance, and mitigate off-target effects, leading to a potential clinical candidate for tuberculosis treatment. nih.gov
Other Targets: Derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been investigated as CDK-1 inhibitors, Nav1.2 inhibitors for epilepsy, and modulators of the GABAA receptor for neurological disorders. researchgate.netsmolecule.comresearchgate.net
The title compound, with its hydroxyl and aldehyde functionalities, is an ideal starting point for generating libraries of such bioactive derivatives to probe SAR and develop novel therapeutics with enhanced potency and selectivity.
| Compound Modification | Objective | Result | Reference |
|---|---|---|---|
| Introduction of 4-aza nitrogen | Exploit hydrogen bond to Lys53 | Potent inhibition (IC₅₀ = 6 nM) | acs.org |
| Substitution on the pyrrole nitrogen | Reduce crystallinity, improve solubility | Optimization of physical properties and bioavailability | acs.org |
| Modification of pyridyl and azaindole nitrogens | Block sites of oxidative metabolism | Address high metabolic clearance rates | acs.org |
Advanced Synthetic Methodologies for Scalable Research Production of Pyrrolopyridines
The development of robust and scalable synthetic routes is critical for the widespread use of the 4-azaindole scaffold in research and drug development. Traditional methods like the Fischer indole synthesis can have limitations when applied to pyridine (B92270) precursors. Consequently, modern synthetic chemistry has focused on developing more versatile and efficient methodologies.
Several advanced strategies have been reported for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core:
Condensation and Cyclization: One route involves the reaction of the anion of a ketone with 2-chloro-3-nitropyridine, followed by reductive cyclization to form the 4-azaindole ring system. acs.org
Palladium-Catalyzed Cross-Coupling: Sonogashira coupling reactions between a substituted iodopyridine and a terminal alkyne, followed by a base-mediated cyclization (e.g., with potassium tert-butoxide), provides a powerful method for constructing the bicyclic core. nih.gov
Modified Fischer Reaction: A novel Fischer indole synthesis approach has been developed that allows for the one-step synthesis of functionalized 4-azaindoles from substituted hydrazinyl-pyridines and ketones under acidic conditions. nih.gov
These modern methods offer greater flexibility in introducing various substituents onto the scaffold, facilitating the rapid generation of compound libraries for biological screening. Future research will likely focus on further refining these methods, potentially utilizing flow chemistry or other process chemistry technologies to enable large-scale, cost-effective production for preclinical and clinical studies.
Interdisciplinary Research Opportunities in Medicinal Chemistry and Chemical Biology
The 4-azaindole scaffold sits (B43327) at the nexus of medicinal chemistry and chemical biology. Its versatility allows for a synergistic relationship between these disciplines, where the design and synthesis of new molecules enable deeper biological understanding, and in turn, biological insights guide the design of better molecules.
From Synthesis to Biological Validation: Medicinal chemists can synthesize focused libraries of this compound derivatives. acs.orgnih.gov These compounds can then be used by chemical biologists as tools to probe the function of specific kinases or receptors. For instance, the development of a highly selective TGFβRI inhibitor from the 4-azaindole class provided a critical tool to validate this kinase as a viable target for cancer immunotherapy. nih.gov
From Biological Probes to Therapeutic Leads: The use of 4-azaindole as a fluorescent probe can reveal subtle changes in a protein's local environment upon ligand binding. rsc.org This information can provide crucial insights into binding modes and guide medicinal chemists in designing next-generation inhibitors with improved affinity and optimized interactions, transforming a biological tool into a therapeutic lead.
This interdisciplinary loop—design, synthesize, test, and redesign—is a powerful paradigm in modern drug discovery. The 4-azaindole scaffold, and versatile building blocks like the title compound, provide an ideal platform for such collaborative research, bridging the gap between fundamental biology and clinical application.
Design Strategies for Overcoming Resistance Mechanisms in Target-Specific Inhibition
A major challenge in targeted therapy, particularly in oncology, is the development of drug resistance. This can occur through various mechanisms, including mutations in the target protein that prevent inhibitor binding or the overexpression of efflux pumps that remove the drug from the cell. The 4-azaindole scaffold offers a promising starting point for designing inhibitors that can circumvent these resistance mechanisms.
Targeting Resistant Mutants: The structural flexibility of the 4-azaindole core allows for modifications that can accommodate mutations in a kinase's ATP-binding pocket. By understanding the structural changes caused by resistance mutations, chemists can design new derivatives that maintain high-affinity binding to the mutated target.
Non-covalent Inhibition to Avoid Cross-Resistance: In the fight against tuberculosis, 1,4-azaindole derivatives were developed as non-covalent inhibitors of the DprE1 enzyme. nih.govmdpi.com These compounds were shown to be equally active against drug-sensitive and drug-resistant strains of M. tuberculosis and did not exhibit cross-resistance with other covalent inhibitors, representing a key strategy for treating resistant infections. nih.gov
Development of Covalent Inhibitors: While non-covalent strategies are effective, another powerful approach is the design of covalent inhibitors. By incorporating a reactive group (a "warhead") onto the inhibitor scaffold, a permanent covalent bond can be formed with a non-catalytic cysteine residue near the active site of the target protein. This can lead to increased potency, longer duration of action, and efficacy against resistance mutations. While this strategy has been successfully applied to the related 7-azaindole (B17877) scaffold to create selective FGFR4 inhibitors, it represents a promising future direction for the 4-azaindole class. nih.govacs.org The 3-carbaldehyde group of the title compound is a potential precursor for installing such a reactive warhead.
Future efforts will focus on using structure-based design and computational modeling to rationally design 4-azaindole derivatives that can effectively inhibit clinically relevant resistant forms of target proteins. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclization of pyrrolo-pyridine precursors followed by oxidation of hydroxymethyl groups to aldehyde functionalities. Key steps include:
- Cyclization : Use of Pd-catalyzed cross-coupling or acid-mediated cyclization (e.g., HCl in refluxing ethanol) to form the pyrrolo-pyridine core .
- Oxidation : Controlled oxidation using reagents like MnO₂ or Dess-Martin periodinane to avoid over-oxidation to carboxylic acids .
- Optimization : Adjust temperature (e.g., 80–100°C for cyclization) and catalyst loading (e.g., 5–10 mol% Pd) to improve yield. Monitor intermediates via TLC or HPLC .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ¹³C NMR (carbonyl carbon at δ 190–200 ppm). Compare with analogs like 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde .
- X-ray Crystallography : Resolve crystal structures using slow evaporation in DMSO/water mixtures. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution MS (e.g., m/z calculated for C₈H₆N₂O₂: 162.0429) .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C under argon to prevent aldehyde oxidation. Use amber vials to avoid photodegradation .
- Stability Tests : Monitor decomposition via HPLC over 48 hours in solvents like DMSO or methanol. Degradation >5% indicates need for stabilizers (e.g., BHT) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo-pyridine core be achieved to introduce substituents without disrupting the aldehyde group?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc on the pyrrole nitrogen) to direct electrophilic substitution to the pyridine ring .
- Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids at the 5-position, leveraging Pd(OAc)₂ and SPhos ligand for selectivity .
- Aldehyde Protection : Convert the aldehyde to an acetal before functionalization, followed by deprotection with aqueous HCl .
Q. What computational strategies predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO energies (e.g., using Gaussian09) to predict nucleophilic/electrophilic sites. Compare with analogs like pyrazolo[4,3-d]pyrimidines .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on conformation using AMBER force fields .
Q. How can researchers address contradictory data in synthetic yields caused by byproduct formation during aldehyde oxidation?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify over-oxidation products (e.g., carboxylic acids) or dimerization adducts .
- Reaction Optimization : Replace MnO₂ with TEMPO/NaOCl for milder oxidation. Reduce reaction time to 2 hours at 0°C .
Q. What experimental approaches elucidate the mechanism of biological activity for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
